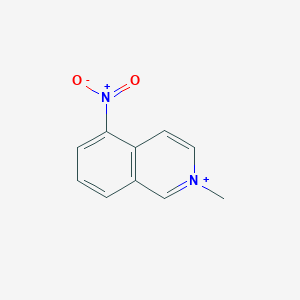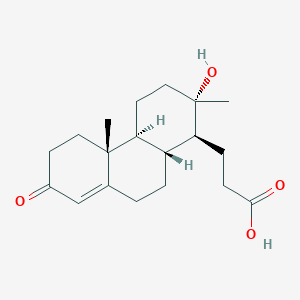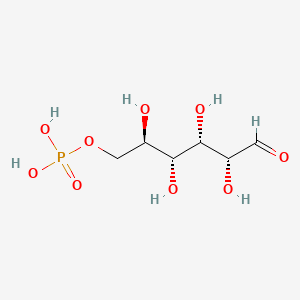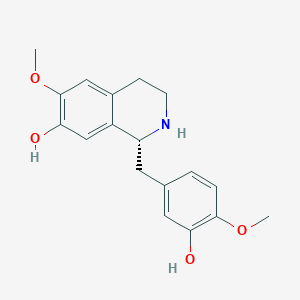
Oxidovanadium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxidovanadium(2+) is a vanadium oxide.
科学的研究の応用
Anticancer Properties
Oxidovanadium(IV) complexes exhibit significant anticancer activity. For instance, a study synthesized various oxidovanadium(IV) complexes and found that these compounds demonstrated notable cytotoxicity against human hepatocellular carcinoma cell lines. The structure-activity relationship studies indicated that the antitumor activity is influenced by structural elements such as metal components and chelated ligands (Ni et al., 2018).
Catalytic Applications
Oxidovanadium complexes are utilized as catalysts or precursors for various oxidative catalytic reactions. These reactions include the oxidation of alkanes, alcohols, and alkenes, and are notable for their efficiency under mild conditions (Sutradhar et al., 2015).
Interaction with Proteins
Research has shown that oxidovanadium(IV) binds to proteins, including actin. This binding can induce local conformational changes in actin, influencing its structure and function. The study revealed that oxidovanadium(IV) binding can prevent actin polymerization, which may have implications for cellular processes (Ramos et al., 2011).
Drug Delivery Systems
In neuroblastoma tumor cells, liposomal delivery of hydrophobic oxidovanadium complexes has shown highly effective cytotoxicity and differentiating capacity. These complexes retain good bioavailability and enhanced efficacy compared to other delivery methods, suggesting potential for targeted cancer therapy applications (Irving et al., 2020).
Stabilization of Organic Radicals
Oxidovanadium(IV) has been studied for its ability to stabilize organic radicals, which is significant for exploring the bioactivity of vanadium. The study reported various radical and non-radical oxidovanadium(IV) complexes, indicating potential applications in fields like biochemistry and materials science (Shit et al., 2017).
Anti-Diabetic Potential
Several studies have explored oxidovanadium(IV) complexes as potential insulin-mimetic agents. One study synthesized Schiff base ligands of oxidovanadium(V) and assessed their anti-diabetic properties, demonstrating their ability to inhibit enzymes relevant to diabetes and potential as anti-diabetic drugs (Turtoi et al., 2021).
特性
CAS番号 |
20644-97-7 |
|---|---|
分子式 |
OV+2 |
分子量 |
66.941 g/mol |
IUPAC名 |
oxovanadium(2+) |
InChI |
InChI=1S/O.V/q;+2 |
InChIキー |
MHHDXUNFNAZUGB-UHFFFAOYSA-N |
SMILES |
O=[V+2] |
正規SMILES |
O=[V+2] |
その他のCAS番号 |
20644-97-7 |
同義語 |
oxovanadium IV |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





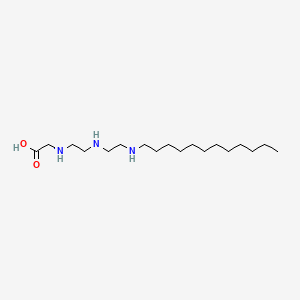
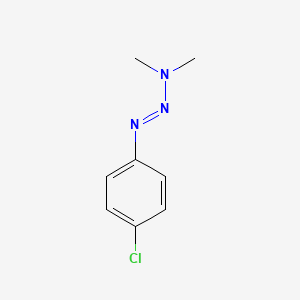

![3-[(2-ethyl-1-oxobutyl)amino]-N-(2-furanylmethyl)benzamide](/img/structure/B1208516.png)

![2,5-Bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-cyclopentanone](/img/structure/B1208521.png)
